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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)piperidine

Cat. No.: B1359081 Get Quote

An In-depth Technical Guide on the Chemical Properties of 3-(4-Methylphenoxy)piperidine

Introduction
3-(4-Methylphenoxy)piperidine is a heterocyclic amine featuring a piperidine ring linked to a

4-methylphenoxy group via an ether bond. The piperidine motif is a significant structural

element in a vast number of pharmaceuticals and natural alkaloids, valued for its

conformational properties and its ability to interact with biological targets.[1] This guide provides

a comprehensive overview of the chemical properties, synthesis, and potential biological

activities of 3-(4-Methylphenoxy)piperidine, tailored for researchers, scientists, and

professionals in drug development.

Chemical and Physical Properties
The fundamental chemical and physical properties of 3-(4-Methylphenoxy)piperidine are

crucial for its application in research and development. While experimental data is limited,

computational predictions provide valuable insights into its molecular characteristics.

Table 1: Summary of Chemical and Physical Properties
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Property Value Source

Molecular Formula C12H17NO [2]

Molecular Weight 191.27 g/mol [3]

Monoisotopic Mass 191.13101 Da [2]

IUPAC Name 3-(4-methylphenoxy)piperidine

SMILES
CC1=CC=C(C=C1)OC2CCCN

C2
[2]

InChI Key
XLKBIUMAMUGELV-

UHFFFAOYSA-N
[2]

Predicted XlogP 2.4 [2]

CAS Number
902837-28-9 (for 2-methyl

isomer)
[3]

Predicted Collision Cross Section (CCS) Data

Collision Cross Section (CCS) is an important physicochemical property that describes the

effective area of an ion in the gas phase. It is increasingly used in analytical chemistry,

particularly in ion mobility-mass spectrometry, for compound identification. The predicted CCS

values for various adducts of 3-(4-Methylphenoxy)piperidine are presented below.[2]

Table 2: Predicted Collision Cross Section (CCS) Values
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Adduct m/z Predicted CCS (Å²)

[M+H]+ 192.13829 143.5

[M+Na]+ 214.12023 148.3

[M-H]- 190.12373 146.5

[M+NH4]+ 209.16483 160.6

[M+K]+ 230.09417 145.0

[M+H-H2O]+ 174.12827 135.9

[M+HCOO]- 236.12921 161.6

Data calculated using

CCSbase.[2]

Synthesis and Characterization
The synthesis of 3-(phenoxymethyl)piperidine scaffolds can be achieved through several

established organic chemistry routes. A common and effective method is the Williamson ether

synthesis, which involves the reaction of an alcohol or alkoxide with an alkyl halide. For 3-(4-
Methylphenoxy)piperidine, this typically involves the coupling of a protected 3-

hydroxypiperidine with a p-cresol derivative.

Experimental Protocol: Synthesis via Williamson Ether
Synthesis
This protocol is a representative method adapted from general procedures for synthesizing

similar piperidine ether compounds.[4][5]

Step 1: N-Protection of 3-Hydroxypiperidine

Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

Cool the solution to 0 °C in an ice bath.

Add a base, such as triethylamine (Et3N), to the solution.
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Slowly add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc2O), to

introduce the tert-butyloxycarbonyl (Boc) protecting group onto the piperidine nitrogen.

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin

Layer Chromatography (TLC).

Work up the reaction by washing with water and brine, drying the organic layer over sodium

sulfate, and concentrating under reduced pressure to yield N-Boc-3-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

Dissolve N-Boc-3-hydroxypiperidine and 4-methylphenol (p-cresol) in a polar aprotic solvent

like dimethylformamide (DMF).

Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C to

deprotonate the hydroxyl group of the piperidine.

Alternatively, a milder base like cesium carbonate (Cs2CO3) can be used.[5]

Introduce a suitable leaving group on the phenol if necessary, or directly couple the resulting

alkoxide with a derivative of 4-methylphenol. A more common approach is to react the N-

Boc-3-hydroxypiperidine alkoxide with a 4-methylphenyl source having a good leaving group.

A Mitsunobu reaction is also a viable alternative.

Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor progress by TLC.

Upon completion, quench the reaction carefully with water and extract the product with an

organic solvent like ethyl acetate.

Purify the crude product using column chromatography on silica gel to obtain N-Boc-3-(4-
methylphenoxy)piperidine.

Step 3: N-Deprotection

Dissolve the purified N-Boc-3-(4-methylphenoxy)piperidine in a solvent such as DCM or

dioxane.
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Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to

cleave the Boc protecting group.

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

Remove the solvent and excess acid under reduced pressure.

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract

the final product, 3-(4-Methylphenoxy)piperidine, into an organic solvent.

Dry, concentrate, and if necessary, purify further by chromatography or distillation to yield the

pure product.

Characterization
The final compound should be characterized using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical

structure and purity.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
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Workflow for the Synthesis of 3-(4-Methylphenoxy)piperidine
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Caption: General synthetic workflow for 3-(4-Methylphenoxy)piperidine.
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Biological Activity and Mechanism of Action
While specific biological data for 3-(4-Methylphenoxy)piperidine is not extensively published,

the broader class of (phenoxymethyl)piperidine derivatives has been investigated for various

pharmacological activities. Analogs of this compound have shown affinity for several central

nervous system (CNS) targets.

Dopamine D4 Receptor Antagonism
Research into fluorinated derivatives of 3-(phenoxymethyl)piperidine has identified potent and

selective antagonists for the dopamine D4 receptor (D4R).[4][6] For example, compounds with

a 4-cyanophenoxy group showed Ki values in the low nanomolar range for D4R binding.[6]

Antagonism at the D4 receptor is being explored for its therapeutic potential in treating

conditions like L-DOPA-induced dyskinesia in Parkinson's disease.[4] The D4 receptor is a G-

protein coupled receptor (GPCR) that typically signals through the Gi/o pathway, leading to the

inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)

levels. An antagonist would block dopamine from binding to the receptor, thereby preventing

this signaling cascade.
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Dopamine D4 Receptor Antagonist Mechanism
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Caption: Antagonist action at the Dopamine D4 receptor signaling pathway.
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NMDA Receptor Antagonism
Other related piperidine structures have been identified as antagonists of the N-methyl-D-

aspartate (NMDA) receptor. For instance, a derivative, 4-hydroxy-N-[2-(4-

hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, was found to be a potent and selective

antagonist for the NR1/2B subunit of the NMDA receptor.[7] NMDA receptors are ionotropic

glutamate receptors crucial for synaptic plasticity and memory function. Antagonism of these

receptors is a therapeutic strategy for various neurological and psychiatric disorders.

Other Potential Activities
Derivatives of phenoxyalkyl piperidines have also been synthesized and evaluated for

antidepressant activity through the inhibition of biogenic amine reuptake and as ligands for

histamine H3 receptors.[8][9] Given the structural similarities, 3-(4-Methylphenoxy)piperidine
could be a candidate for screening against these and other CNS targets.

Safety and Handling
Detailed safety information for 3-(4-Methylphenoxy)piperidine is not readily available.

However, based on related piperidine and phenoxy compounds, appropriate safety precautions

should be taken.

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing

dust, fumes, or vapors.[10][11] Wash hands thoroughly after handling.[12]

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and

eye/face protection.[10]

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from

incompatible substances and sources of ignition.[10][13]

Hazards: Piperidine itself is flammable, toxic, and corrosive.[1][14] While the derivatives may

have different profiles, it is prudent to treat novel compounds with care. Skin and eye

irritation may occur.[10]

Conclusion
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3-(4-Methylphenoxy)piperidine is a compound of significant interest due to its core structure,

which is prevalent in many biologically active molecules. While specific experimental data on

this exact molecule is sparse, the known activities of its close analogs, particularly as dopamine

D4 and NMDA receptor antagonists, highlight its potential as a valuable scaffold for the

development of novel CNS-active agents. The synthetic routes are well-established, allowing

for the generation of this and related compounds for further screening and structure-activity

relationship studies. As with any research chemical, it should be handled with appropriate

safety measures in a controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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